(2-Phenylquinolin-7-yl)methanol
Overview
Description
(2-Phenylquinolin-7-yl)methanol is a chemical compound with the molecular formula C16H13NO and a molecular weight of 235.29 g/mol It is characterized by a quinoline ring system substituted with a phenyl group at the 2-position and a methanol group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylquinolin-7-yl)methanol typically involves the reaction of 2-phenylquinoline with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the quinoline nitrogen attacks the electrophilic carbon of formaldehyde, followed by reduction to yield the methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The compound is usually purified by recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding quinoline aldehyde or quinoline carboxylic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding quinoline amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like bromine, chlorine, or nitronium ions can be used under acidic or basic conditions.
Major Products Formed:
- Oxidation products include quinoline aldehyde and quinoline carboxylic acid.
- Reduction products include quinoline amine.
- Substitution products vary depending on the electrophile used .
Scientific Research Applications
(2-Phenylquinolin-7-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Phenylquinolin-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
2-Phenylquinoline: Lacks the methanol group, making it less reactive in certain chemical reactions.
7-Hydroxy-2-phenylquinoline: Contains a hydroxyl group instead of a methanol group, leading to different reactivity and applications.
2-Phenyl-7-quinolinecarboxylic acid: Contains a carboxylic acid group, which significantly alters its chemical properties and applications.
Uniqueness: (2-Phenylquinolin-7-yl)methanol is unique due to the presence of both a phenyl group and a methanol group on the quinoline ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
(2-phenylquinolin-7-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-11-12-6-7-14-8-9-15(17-16(14)10-12)13-4-2-1-3-5-13/h1-10,18H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBAQKQRKRDVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)CO)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622194 | |
Record name | (2-Phenylquinolin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361457-37-6 | |
Record name | (2-Phenylquinolin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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